N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromobenzyl, chlorophenoxy, and dioxidotetrahydrothiophenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzyl group.
Chlorination: Introduction of a chlorine atom to the phenoxy group.
Acetamide Formation: Coupling of the bromobenzyl and chlorophenoxy groups with an acetamide moiety.
Oxidation: Oxidation of the tetrahydrothiophenyl group to form the dioxidotetrahydrothiophenyl structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce lower oxidized forms.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromobenzyl)-2-(2-chlorophenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(tetrahydrothiophen-3-yl)acetamide: Lacks the dioxidation on the tetrahydrothiophenyl group.
N-(3-bromobenzyl)-2-phenoxyacetamide: Lacks both the chlorine and dioxidotetrahydrothiophenyl groups.
Uniqueness
The presence of the dioxidotetrahydrothiophenyl group in N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide distinguishes it from similar compounds. This unique structural feature may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H19BrClNO4S |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H19BrClNO4S/c20-15-5-3-4-14(10-15)11-22(16-8-9-27(24,25)13-16)19(23)12-26-18-7-2-1-6-17(18)21/h1-7,10,16H,8-9,11-13H2 |
InChI Key |
XUJYQRARTMLYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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